Nirogacestat

Übersicht

Beschreibung

Nirogacestat, sold under the brand name Ogsiveo, is an anti-cancer medication used for the treatment of desmoid tumors . It is a selective gamma-secretase inhibitor that is taken by mouth . It was approved for medical use in the United States in November 2023 .

Synthesis Analysis

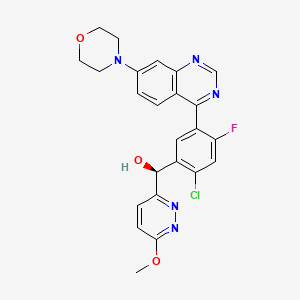

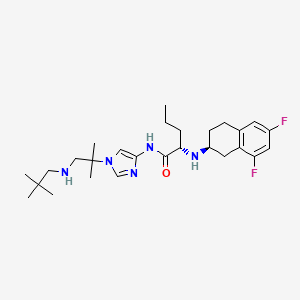

The synthesis of Nirogacestat is directed towards processes for synthesizing (S)-2- (((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N- (1- (2-methyl-1- (neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide .Molecular Structure Analysis

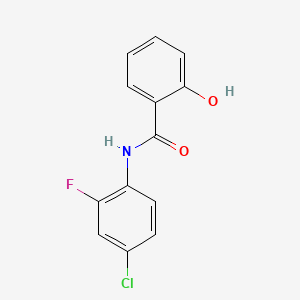

The molecular formula of Nirogacestat is C27H41F2N5O . It is a member of the class of imidazoles that is 1H-imidazole substituted by a 1- [ (2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group at position 1 and a {N- [ (2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-L-norvalyl}amino group at position 4 .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Nirogacestat .Physical And Chemical Properties Analysis

Nirogacestat has a molecular weight of 489.6 g/mol . It is a member of tetralins, an organofluorine compound, a secondary carboxamide, a secondary amino compound, and a member of imidazoles .Wissenschaftliche Forschungsanwendungen

Treatment for Desmoid Tumors

Nirogacestat is a γ-Secretase Inhibitor that has shown significant benefits in the treatment of Desmoid Tumors . It has been associated with longer progression-free survival, objective response, pain reduction, symptom burden, physical functioning, role functioning, and health-related quality of life in adults with progressing desmoid tumors .

Pain Reduction

Nirogacestat has been found to provide a significant and clinically meaningful reduction in several aspects of disease-related pain in patients with progressing desmoid tumors .

Treatment for Ovarian Granulosa Cell Tumors

Nirogacestat is currently being tested in a phase II trial for relapsed/refractory ovarian granulosa cell tumors . This cancer is also driven by over-activation of Notch signaling, which Nirogacestat targets.

Potentiator of BCMA-targeted Immunotherapies

Nirogacestat is being tested as a potentiator of BCMA-targeted immunotherapies for multiple myeloma . This could potentially enhance the effectiveness of these immunotherapies.

Treatment for Refractory or Recurrent Tumors

Nirogacestat has been tested in patients with either progressing tumors that had not been treated or refractory or recurrent tumors after ≥1 previous line of therapy . The results showed a lower risk of disease progression or death with Nirogacestat than with placebo .

Treatment for Other Notch Signaling-Related Conditions

Given that Nirogacestat is a γ-Secretase Inhibitor, it could potentially be used to treat other conditions related to over-activation of Notch signaling . However, further research is needed to confirm this potential application.

Wirkmechanismus

Target of Action

Nirogacestat primarily targets the gamma-secretase, a protease that cleaves various transmembrane proteins . This includes the Notch receptor, which is known to stimulate cell growth once cleaved . Over-activation of the Notch receptor is observed in desmoid tumors .

Mode of Action

Nirogacestat is a gamma-secretase inhibitor that blocks the proteolytic activation of the Notch receptor . By inhibiting gamma-secretase, Nirogacestat can potentially curb Notch-mediated growth . This interaction between Nirogacestat and its targets results in the inhibition of Notch signaling, thus impeding the growth of desmoid tumors .

Biochemical Pathways

The primary biochemical pathway affected by Nirogacestat is the Notch signaling pathway . Dysregulation of the Notch signaling pathway is evident in desmoid tumors . By blocking gamma-secretase, Nirogacestat inhibits the proteolytic activation of Notch, which in turn inhibits the pathways that contribute to tumor growth .

Pharmacokinetics

Nirogacestat is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway . The pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: C max (508 (62) ng/mL), AUC 0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and T max (1.5 (0.5, 6.5) hours) .

Result of Action

The action of Nirogacestat results in significant benefits with respect to progression-free survival, objective response, pain, symptom burden, physical functioning, role functioning, and health-related quality of life in adults with progressing desmoid tumors . The percentage of patients who had an objective response was significantly higher with Nirogacestat than with placebo (41% vs. 8%) .

Action Environment

The action of Nirogacestat can be influenced by various environmental factors. For instance, the exposure-response relationship between Nirogacestat exposure and Grade 3 hypophosphatemia indicates a higher risk of Grade 3 hypophosphatemia at higher exposure . Additionally, among women of childbearing potential receiving Nirogacestat, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of cases .

Safety and Hazards

Nirogacestat may cause serious side effects. Common side effects include diarrhea, nausea, fatigue, hypophosphatemia, and maculopapular rash . Among women of childbearing potential receiving nirogacestat, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of the cases . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Nirogacestat demonstrated rapid and sustained improvements for adults with progressing desmoid tumors, according to results from a phase 3 clinical trial . The drug was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRKLWBYMDAED-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235679 | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nirogacestat | |

CAS RN |

1290543-63-3, 865773-15-5 | |

| Record name | Nirogacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirogacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIROGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)